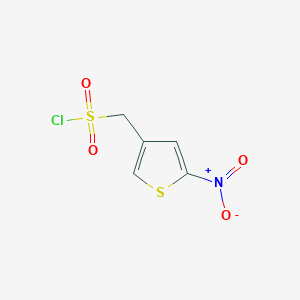

(5-Nitrothiophen-3-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(5-nitrothiophen-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO4S2/c6-13(10,11)3-4-1-5(7(8)9)12-2-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZJGMOZICSUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CS(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrothiophen-3-yl)methanesulfonyl chloride typically involves the nitration of thiophene followed by sulfonylation. The nitration process introduces a nitro group to the thiophene ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitrothiophene is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.

Reaction with Amines

Primary and secondary amines react with (5-nitrothiophen-3-yl)methanesulfonyl chloride to yield sulfonamide derivatives. For example:

Conditions :

-

Base: Triethylamine or pyridine in aprotic solvents (e.g., dichloromethane) at 0–25°C .

-

Yield: Typically >90% for primary amines under optimized conditions.

Reaction with Alcohols

Alcohols react to form sulfonate esters, which serve as intermediates in substitution or elimination reactions:

Applications :

Hydrolysis

The sulfonyl chloride group hydrolyzes in aqueous or alcoholic media to form sulfonic acids:

Conditions :

Example Protocol :

-

Functionalization : React with methanesulfonyl chloride to generate a mesylate intermediate.

-

Displacement : Treat with sodium thiomethoxide in DMF to form thioether-linked products.

Key Data :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | MsCl, EtN, CHCl, 0°C | Mesylate intermediate | 94% |

| 2 | NaSMe, DMF, 25°C | Thioether derivative | 86–90% |

Reduction of Nitro Group

The nitro group (-NO) on the thiophene ring can be reduced to an amine (-NH) under catalytic hydrogenation or using Sn/HCl:

Applications :

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring undergoes electrophilic substitution at specific positions:

| Reaction Type | Reagents | Position of Substitution | Notes |

|---|---|---|---|

| Nitration | HNO/HSO | 2- or 4- | Limited due to existing nitro group |

| Halogenation | Cl/FeCl | 2- or 4- | Forms dihalogenated derivatives |

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antibacterial properties. A study highlighted its role in synthesizing nitroimidazole derivatives, which showed antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains. The nitro group in the compound can be reduced to generate reactive intermediates that inhibit bacterial DNA synthesis, leading to cell death .

Case Study: Antibacterial Activity

A comparative analysis of synthesized derivatives of nitroimidazole indicated that compounds containing the (5-nitrothiophen-3-yl)methanesulfonyl moiety exhibited varying degrees of antibacterial efficacy. For instance, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results, with some compounds demonstrating minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

Synthetic Applications

(5-Nitrothiophen-3-yl)methanesulfonyl chloride serves as a crucial intermediate in organic synthesis. It is utilized for the preparation of sulfonamides and other biologically active compounds through nucleophilic substitution reactions. The sulfonyl chloride functional group is particularly reactive, allowing for the introduction of various nucleophiles.

Synthetic Methodologies

The compound can be employed in several synthetic pathways:

- Formation of Sulfonamides : Reaction with amines leads to the formation of sulfonamides, which are important in pharmaceutical chemistry.

- Construction of Heterocycles : It can be used to synthesize complex heterocyclic structures that are prevalent in many therapeutic agents .

Research and Development

Research into this compound has expanded into various domains:

Mechanism of Action

The mechanism of action of (5-Nitrothiophen-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

- (5-Nitrothiophen-2-yl)methanesulfonyl chloride

- (4-Nitrothiophen-3-yl)methanesulfonyl chloride

- (5-Nitrothiophen-3-yl)ethanesulfonyl chloride

Uniqueness

(5-Nitrothiophen-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The presence of both nitro and sulfonyl chloride groups allows for versatile chemical transformations and applications in various fields .

Biological Activity

(5-Nitrothiophen-3-yl)methanesulfonyl chloride is an organic compound with significant potential in biological applications. Its unique chemical structure allows it to interact with various biological molecules, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 241.68 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its reactivity as a sulfonyl chloride. This compound can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that can alter protein function and activity. The sulfonyl chloride group is particularly reactive, allowing for the formation of sulfonamides and other derivatives that may exhibit biological activity.

1. Drug Development

Research indicates that this compound has potential applications in the development of enzyme inhibitors and antimicrobial agents. Its ability to modify biomolecules makes it a valuable tool for creating compounds that can inhibit specific enzymes involved in disease pathways.

2. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this sulfonyl chloride have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Research Findings

Recent studies have explored the biological activities of this compound and its derivatives:

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of this compound derivatives, researchers found that certain modifications led to increased potency against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized agar diffusion methods to assess the minimum inhibitory concentrations (MIC) required for effective bacterial growth inhibition.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. Researchers synthesized several analogs and tested their effects on specific target enzymes involved in metabolic pathways. Results indicated that some derivatives effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Q & A

Q. Basic

- PPE Requirements : Wear nitrile gloves (tested for chemical resistance), chemical-resistant lab coats, and safety goggles. Use a face shield if splash risks are high.

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols. Local exhaust ventilation is recommended for large-scale synthesis .

- Emergency Measures : Immediate eye rinsing (15+ minutes with water) and skin decontamination (soap/water) are critical. Have emergency eyewash stations accessible .

- Waste Disposal : Collect waste in sealed, corrosion-resistant containers labeled for halogenated sulfonic acids. Consult institutional guidelines for hazardous waste protocols .

How can researchers optimize the sulfonylation step in synthesizing this compound to minimize by-products?

Q. Advanced

- Reaction Conditions : Use chlorosulfonic acid (ClSO₃H) at 0–5°C to control exothermic reactions. Maintain stoichiometric excess (1.2–1.5 equiv.) of sulfonating agent to ensure complete conversion .

- Catalysts : Add catalytic pyridine (0.1 equiv.) to neutralize HCl by-products, preventing side reactions like hydrolysis .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dry dichloromethane) to isolate the product. Monitor purity via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Which spectroscopic methods are most effective for characterizing this compound?

Q. Basic

- NMR :

- IR : Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹; NO₂ asymmetric stretch at 1520 cm⁻¹ .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ at 265.97 m/z. High-resolution MS confirms molecular formula .

What computational models predict interactions between this compound and biological targets?

Q. Advanced

- QSAR Modeling : Use descriptors like logP (lipophilicity) and electrostatic potential maps to predict membrane permeability and target binding .

- Molecular Docking : Simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The nitro group’s electron-withdrawing effect enhances electrophilicity, favoring covalent interactions .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

How do electron-withdrawing substituents (e.g., nitro) affect sulfonyl chloride reactivity in nucleophilic acyl substitution?

Q. Advanced

-

Mechanistic Impact : The nitro group at C5 increases the sulfonyl group’s electrophilicity by withdrawing electron density via resonance, accelerating reactions with amines or alcohols.

-

Comparative Data :

Substituent Relative Rate (vs. H) -NO₂ 12.5 -Br 8.2 -OCH₃ 0.3 Data derived from kinetic studies of analogous thiophene sulfonyl chlorides .

What storage conditions ensure stability of this compound?

Q. Basic

- Temperature : Store at –20°C in amber glass bottles to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) in sealed containers. Avoid aqueous environments to minimize hydrolysis .

- Inert Atmosphere : Argon or nitrogen blankets reduce oxidative decomposition .

How should researchers resolve contradictions in reported hydrolysis rates of sulfonyl chlorides?

Q. Advanced

- Controlled Experiments : Compare hydrolysis kinetics under standardized conditions (pH 7.4 buffer, 25°C). Use HPLC to quantify remaining substrate (C18 column, UV detection at 254 nm) .

- Isotopic Labeling : Track hydrolysis pathways with ³⁶Cl-labeled compounds.

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies, reconciling experimental discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.